molecular formula C17H20O5 B5019967 ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B5019967
M. Wt: 304.34 g/mol
InChI Key: PPQRQYVBZHKWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can be compared with other coumarin derivatives such as:

  • Mthis compound
  • 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
  • 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

These compounds share similar structural features but differ in their ester or acid functionalities, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific ester group, which may confer distinct properties and applications .

Properties

IUPAC Name

ethyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-6-20-17(19)12(5)21-14-8-7-13-9(2)10(3)16(18)22-15(13)11(14)4/h7-8,12H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQRQYVBZHKWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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